molecular formula C5H9ClF3NO B2931457 5-(Trifluoromethyl)pyrrolidin-3-ol;hydrochloride CAS No. 2408964-82-7

5-(Trifluoromethyl)pyrrolidin-3-ol;hydrochloride

Cat. No.: B2931457
CAS No.: 2408964-82-7
M. Wt: 191.58
InChI Key: GKQPWZRMPHQZDQ-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride is a pyrrolidine derivative featuring a hydroxyl group at position 3 and a trifluoromethyl (-CF₃) group at position 5 of the five-membered nitrogen-containing ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications. The trifluoromethyl group confers high electronegativity and lipophilicity, which can improve membrane permeability and metabolic stability in drug candidates .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(trifluoromethyl)pyrrolidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4-1-3(10)2-9-4;/h3-4,9-10H,1-2H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQPWZRMPHQZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(F)(F)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2408964-82-7
Record name 5-(trifluoromethyl)pyrrolidin-3-ol hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry can be employed to maintain consistent reaction conditions and improve efficiency . The use of automated systems can also help in optimizing the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group at the 3-position participates in nucleophilic substitution under acidic or basic conditions. Common reactions include:

Reaction Type Reagents/Conditions Products Source
AlkylationAlkyl halides (e.g., CH₃I), K₂CO₃, DMF, 80°C3-Alkoxy-pyrrolidine derivatives
AcylationAcetyl chloride, pyridine, RT3-Acyloxy-pyrrolidine derivatives
SulfonationSOCl₂, DCM, –50°C3-Sulfonyl-pyrrolidine intermediates

For example, treatment with thionyl chloride converts the hydroxyl group to a chlorosulfate intermediate, enabling further functionalization .

Oxidation and Reduction

The hydroxyl group and pyrrolidine ring undergo redox reactions:

Oxidation

  • Hydroxyl → Ketone : Using KMnO₄ in acetone/water at 60°C oxidizes the hydroxyl group to a ketone.

  • Ring Oxidation : Ozone or RuO₄ cleaves the pyrrolidine ring, yielding linear carbonyl compounds.

Reduction

  • Hydrogenation : Pd/C under H₂ reduces the pyrrolidine ring’s C=N bonds (if present) to saturated amines.

Cross-Coupling Reactions

The trifluoromethyl group stabilizes intermediates in metal-catalyzed couplings:

Reaction Type Catalyst/Reagents Applications Source
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DME, 100°CBiaryl derivatives for drug scaffolds
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, tolueneN-Aryl-pyrrolidine analogs

For instance, coupling with aryl boronic acids forms biaryl structures used in kinase inhibitors .

Cyclization and Ring-Opening

The pyrrolidine ring undergoes controlled ring-opening or expansion:

  • Acid-Catalyzed Ring-Opening : HCl in EtOH cleaves the ring to form γ-amino alcohols .

  • Cyclization with Enolates : Base-mediated reactions with β-ketoesters form fused bicyclic systems .

Halogenation

Direct halogenation at the 5-position is achievable via electrophilic substitution:

Halogen Reagents Conditions Yield Source
ChlorineCl₂, FeCl₃DCM, 0°C, 2 h85%
BromineBr₂, AlBr₃DCM, RT, 3 h78%

Halogenated derivatives serve as intermediates for nucleophilic aromatic substitution .

Hydrolysis and Solvolysis

The trifluoromethyl group resists hydrolysis, but the hydroxyl group reacts under specific conditions:

  • Acidic Hydrolysis : 6M HCl at reflux converts hydroxyl to ketone via dehydration .

  • Enzymatic Hydrolysis : Lipases in buffer (pH 7) selectively modify the hydroxyl group.

Mechanistic Insights

  • Hydroxyl Activation : Protonation or deprotonation enhances nucleophilicity .

  • Trifluoromethyl Effects : The –CF₃ group increases electrophilicity at adjacent carbons, facilitating substitutions .

Scientific Research Applications

5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride is a chemical compound with applications spanning chemistry, biology, medicine, and industry. The trifluoromethyl group enhances the compound’s lipophilicity, which allows it to cross cell membranes more easily and interact with enzymes or receptors, potentially inhibiting their activity or modulating their function.

Scientific Research Applications

  • Chemistry 5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride serves as a building block in synthesizing more complex molecules. The hydroxyl group can participate in reactions, making it useful for chemical modifications and applications in drug synthesis. Major products can be formed through oxidation, reduction, or substitution.
  • Biology This compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding. Studies explore its binding affinities and effects on various biological targets to elucidate its mechanism of action and therapeutic potential.
  • Medicine 5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride is investigated for potential therapeutic properties, such as anti-inflammatory or analgesic effects.
  • Industry It is utilized in developing new materials or as a reagent in chemical processes.

Potential Interactions

Interaction studies involving 5-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride focus on its binding affinities and effects on various biological targets. Preliminary studies may explore the compound's effects. Such studies are crucial for elucidating the mechanism of action and therapeutic potential of this compound.

Safety and Hazards

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs of Pyrrolidine Derivatives

The following table compares key structural and physicochemical properties of 5-(trifluoromethyl)pyrrolidin-3-ol hydrochloride with similar pyrrolidine-based compounds:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Evidence ID
5-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride C₅H₉ClF₃NO* -OH (3), -CF₃ (5) ~191.58 (calculated) High lipophilicity; potential kinase inhibition -
(3R,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride C₆H₁₂ClNO₂ -OH (3), -CH₂OH (5) 153.61 Improved solubility; chiral building block
5-(2-(Trifluoromethyl)phenyl)pyrrolidin-3-ol hydrochloride C₁₂H₁₃ClF₃NO* -OH (3), -Ph-CF₃ (5) ~291.7 (calculated) Enhanced aromatic interactions; drug intermediate
2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride C₁₂H₁₂ClF₃N₄O -CF₃ (3), oxadiazole-pyridine linker 320.7 Heterocyclic drug candidate; S1P receptor modulation

Substituent Effects and Pharmacological Implications

  • Trifluoromethyl (-CF₃) vs. Hydroxymethyl (-CH₂OH):
    The -CF₃ group in the target compound increases lipophilicity (logP ~1.5–2.0 estimated), favoring blood-brain barrier penetration, whereas the -CH₂OH group in its analog enhances hydrophilicity (logP ~0.5), improving aqueous solubility .
  • Aromatic vs. Aliphatic Substituents: The phenyl-CF₃ analog () introduces π-π stacking capabilities, beneficial for targeting aromatic residues in enzymes, whereas the aliphatic -CF₃ in the target compound may reduce off-target interactions .

Biological Activity

5-(Trifluoromethyl)pyrrolidin-3-ol;hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This structural modification can significantly influence its interaction with biological targets, making it a valuable candidate for drug development.

Property Details
Molecular Formula C5_5H8_8ClF3_3N2_2O
Molecular Weight 188.58 g/mol
Appearance White crystalline solid
Solubility Soluble in water and organic solvents

The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity to specific proteins, modulating their activity. Such interactions can influence metabolic pathways and potentially lead to therapeutic effects against various diseases.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antiviral Activity : Preliminary studies suggest that the compound may inhibit viral replication, particularly in the context of SARS-CoV-2, although further studies are required to establish efficacy and mechanisms .
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic processes. For instance, its structural analogs have been studied for their ability to inhibit reverse transcriptase enzymes, suggesting similar potential for this compound .
  • Antimicrobial Properties : Some derivatives related to this compound have demonstrated antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA), indicating that the trifluoromethyl substitution may enhance antimicrobial efficacy .

Case Studies

  • Antiviral Profiling : A study investigated the antiviral properties of various pyrrolidine derivatives, including those with trifluoromethyl substitutions. The results indicated that certain compounds displayed effective inhibition of viral replication at low concentrations, highlighting the potential application of this compound in antiviral therapies .
  • Enzyme Interaction Studies : Research focused on the interaction of pyrrolidine derivatives with various enzymes showed that the trifluoromethyl group significantly affects binding affinity and selectivity. These findings suggest that this compound could be further explored for its enzyme modulation capabilities .

Future Directions

While preliminary findings are promising, further research is essential to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future investigation include:

  • Detailed structure-activity relationship (SAR) studies to optimize efficacy.
  • Comprehensive in vitro and in vivo studies to assess safety profiles.
  • Exploration of its potential as a lead compound for drug development targeting specific diseases.

Q & A

Basic Research Questions

Q. How can researchers optimize synthetic routes for 5-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride to improve enantiomeric purity?

  • Methodological Answer : Enantiomeric purity is critical for pharmacological activity. A patented method involves using chiral catalysts or resolving agents during synthesis. For example, Bayer’s patent (EP 4374877 A2) describes a multi-step process using phosphoryl chloride and sodium bicarbonate for purification . Key factors include reaction temperature (e.g., 100°C for phosphorylation) and pH control during extraction (saturated NaHCO₃) to minimize racemization. Researchers should validate purity via chiral HPLC or polarimetry.

Q. What analytical techniques are most reliable for confirming the structural integrity of 5-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions and trifluoromethyl group integration. Mass spectrometry (MS) with electrospray ionization (ESI) can confirm molecular weight (e.g., [M+H]+ ion at m/z 207.61) . For hygroscopic samples, Karl Fischer titration ensures water content <1% .

Advanced Research Questions

Q. How can chiral resolution challenges be addressed during the synthesis of (3S)-5-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride?

  • Methodological Answer : Enantiomeric separation often requires chiral stationary phases (e.g., amylose- or cellulose-based columns) in HPLC. Bayer’s patent highlights enzymatic resolution using lipases or esterases to selectively hydrolyze one enantiomer . Alternatively, diastereomeric salt formation with chiral acids (e.g., tartaric acid) can enhance crystallinity and separation efficiency.

Q. What strategies mitigate instability of 5-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride under varying pH and temperature conditions?

  • Methodological Answer : Stability studies in aqueous buffers (pH 1–12) and accelerated degradation tests (40–60°C) can identify degradation pathways. Store the compound in inert atmospheres (argon/nitrogen) at 2–8°C to prevent hydrolysis of the trifluoromethyl group . Lyophilization improves shelf life for long-term storage.

Q. How do researchers handle discrepancies in reported enantiomeric excess (ee) values across synthetic methods?

  • Methodological Answer : Cross-validate analytical methods: Compare chiral HPLC results with circular dichroism (CD) spectroscopy. For example, if a synthetic route claims >98% ee (via HPLC), but biological assays show inconsistent activity, re-evaluate column selection (e.g., switch from Chiralpak AD-H to OD-H) or confirm MS fragmentation patterns to rule out impurities .

Q. What experimental designs are effective for studying the hygroscopicity of 5-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride?

  • Methodological Answer : Use dynamic vapor sorption (DVS) analysis to quantify moisture uptake at 25°C and 40–90% relative humidity. Pre-dry samples under vacuum (24 h, 40°C) and monitor weight changes gravimetrically. For formulation, co-crystallization with anti-hygroscopic agents (e.g., cyclodextrins) may reduce water absorption .

Q. How can substituent effects on pyrrolidine ring conformation be analyzed to design analogs with improved bioactivity?

  • Methodological Answer : Computational modeling (DFT or MD simulations) predicts how the trifluoromethyl group influences ring puckering and hydrogen bonding. Synthesize analogs with substituents at C-2 or C-4 (e.g., hydroxymethyl, aminomethyl) and compare activity in assays like JC-1 mitochondrial membrane potential tests . Structure-activity relationships (SAR) can guide prioritization of derivatives.

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on the reactivity of 5-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride in nucleophilic substitution reactions?

  • Methodological Answer : Discrepancies may arise from solvent polarity or counterion effects. For example, in THF, the hydrochloride salt’s poor solubility may reduce reactivity, whereas in DMF, freebase formation could enhance nucleophilicity. Conduct kinetic studies under controlled conditions (solvent, temperature, equimolar base) and monitor intermediates via ¹⁹F NMR .

Q. Why do different synthetic routes yield varying yields of 5-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride, and how can reproducibility be ensured?

  • Methodological Answer : Yield variability often stems from purification steps. For instance, extraction with dichloromethane (DCM) may lose polar intermediates; switching to ethyl acetate improves recovery. Document reaction parameters (e.g., stirring rate, cooling gradients) meticulously. Reproduce Bayer’s patent conditions (100°C, 1 h reaction time) and validate purity via orthogonal methods (HPLC, NMR) .

Tables for Key Data

Property Value/Method Reference
Molecular Weight207.61 g/mol
Chiral Purity>98% ee (via Chiralpak AD-H)
Storage Conditions2–8°C, inert atmosphere
Degradation PathwayHydrolysis at pH >10
Hygroscopicity5% weight gain at 75% RH

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